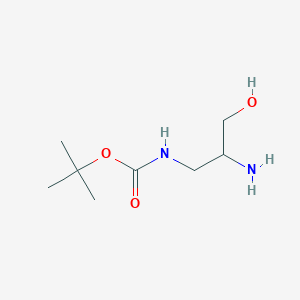

tert-Butyl (2-amino-3-hydroxypropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCLLZTTRWASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Amino 3 Hydroxypropyl Carbamate

Approaches to its Enantiopure Forms

The synthesis of enantiomerically pure forms of tert-butyl (2-amino-3-hydroxypropyl)carbamate relies on stereoselective chemical transformations. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired (R) or (S) enantiomer.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is an efficient strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govbaranlab.org This approach takes advantage of the inherent chirality of these natural molecules to build more complex chiral structures.

Amino acids are a common and versatile source of chirality in organic synthesis. researchgate.net L-serine and D-serine, with their inherent stereochemistry and functional groups (an amine, a carboxylic acid, and a primary alcohol), are particularly well-suited as precursors for the synthesis of this compound. The synthesis typically involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This yields a protected amino diol which can then be further functionalized.

A notable example involves the use of N-Boc-D-serine. In a patented process, N-Boc-D-serine is reacted with isobutyl chloroformate to form a mixed anhydride (B1165640). This intermediate then undergoes a condensation reaction with benzylamine (B48309) to yield (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a direct precursor to the target molecule's structural backbone. google.com

Table 1: Illustrative Chiral Pool Synthesis from N-Boc-D-Serine

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1 | N-Boc-D-serine, Isobutyl chloroformate, N-methylmorpholine, Ethyl acetate (B1210297), 0-5 °C | Mixed anhydride | - |

This table illustrates a synthetic route starting from a serine derivative, a common chiral pool approach.

A hypothetical pathway could involve the protection of the amino group of (R)-1-amino-2-propanol, followed by oxidation of the secondary alcohol to a ketone. Subsequent stereoselective introduction of an amino group, for instance through an asymmetric hydroamination or a related C-N bond-forming reaction, could yield a protected diamine intermediate. Final deprotection and functional group manipulation would lead to the target compound.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors through the use of chiral catalysts or reagents. This approach offers flexibility in designing synthetic routes and is not limited by the availability of natural chiral starting materials.

Catalytic asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double bond, guided by a chiral catalyst to produce an enantiomerically enriched amine. While a direct application to the synthesis of this compound is not extensively documented, this methodology represents a powerful tool for the enantioselective synthesis of chiral amines from alkenes.

Asymmetric ring-opening of epoxides with nitrogen nucleophiles is another prominent strategy for the synthesis of chiral amino alcohols. In this approach, a chiral catalyst, often a metal complex with a chiral ligand, activates the epoxide towards nucleophilic attack by an amine. The catalyst ensures that the attack occurs at a specific carbon atom and from a particular face, leading to a high degree of stereocontrol. For the synthesis of the target compound, this could involve the asymmetric opening of a suitable epoxide, such as N-Boc-2,3-epoxypropylamine, with ammonia (B1221849) or a protected ammonia equivalent. The regioselectivity and stereoselectivity of this reaction are crucial for obtaining the desired product.

Table 2: Representative Catalytic Asymmetric Epoxide Opening

| Epoxide Substrate | Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cyclohexene oxide | Aniline | Chiral N,N'-dioxide/Sc(III) complex | trans-2-Anilinocyclohexanol | Up to 97% |

This table provides examples of catalytic asymmetric epoxide openings, a potential strategy for synthesizing the target compound.

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov Enzymes such as lipases, proteases, and dehydrogenases can be employed for the synthesis of chiral intermediates leading to the target compound.

For instance, the kinetic resolution of a racemic mixture of a suitable precursor, such as a protected amino alcohol, can be achieved using a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Both can then be converted to the desired enantiopure target molecule. While specific biocatalytic routes to this compound are not well-documented, the enzymatic synthesis of chiral amino alcohols and diamines is a well-established field, suggesting the feasibility of such an approach.

Table 3: Examples of Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase from Candida antarctica (CAL-B) | Kinetic Resolution (Acylation) | (±)-1-Phenylethanol | (R)-1-Phenylethyl acetate | >99% |

This table showcases the potential of biocatalysis for generating chiral building blocks relevant to the synthesis of the target compound.

Protection Strategies for the Amino Functionality

In the synthesis of polyfunctional molecules, preventing undesired reactions at specific sites is crucial. Amino groups, being nucleophilic, are particularly susceptible to a wide range of reagents. Therefore, to achieve selective modification elsewhere in a molecule, an amino group must be "protected" by converting it into a less reactive derivative. This temporary modification, known as a protecting group, must be stable to the subsequent reaction conditions and easily removable later.

N-tert-Butoxycarbonylation (Boc) Methods

A widely employed strategy for amine protection is the formation of a tert-butyl carbamate (B1207046). The tert-butoxycarbonyl (Boc) group is valued for its stability across a broad spectrum of chemical conditions, including exposure to most bases and nucleophiles, while being readily removable under mild acidic conditions. The introduction of the Boc group effectively diminishes the nucleophilicity of the amine nitrogen, thereby protecting it from unwanted reactions.

The most common reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride ((Boc)₂O). The reaction involves the acylation of the amine nitrogen by the Boc anhydride. This transformation is typically performed under basic conditions to neutralize the acidic byproduct. A variety of reaction protocols have been developed, offering flexibility in terms of solvents, bases, and temperature, which allows the method to be adapted to substrates with different sensitivities and solubilities.

Common bases used include sodium hydroxide, sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). The choice of solvent is also flexible, with common options being tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dichloromethane (B109758) (DCM), and aqueous mixtures. More recent developments have focused on environmentally benign procedures, demonstrating successful N-tert-butoxycarbonylation in water, sometimes without the need for any catalyst.

Interactive Table 1: Typical Reagents and Conditions for N-Boc Protection

| Reagent | Base / Catalyst | Solvent(s) | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate | Sodium hydroxide | Water / THF | 0°C to RT |

| Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Room Temperature |

| Di-tert-butyl dicarbonate | Sodium bicarbonate | Chloroform / Water | Reflux |

| Di-tert-butyl dicarbonate | Catalyst-free | Water / Acetone | Room Temperature |

Synthesizing this compound involves a substrate with multiple reactive sites: two amino groups (or their precursors) and a hydroxyl group. Achieving selective protection of only one amino group is a significant challenge. The outcome of the reaction is highly dependent on the reaction conditions and the inherent reactivity differences between the functional groups.

In substrates containing both amino and hydroxyl groups, N-tert-butoxycarbonylation is generally favored over O-tert-butoxycarbonylation. Several protocols, particularly those conducted in water, have been shown to achieve high chemoselectivity for the protection of the amine without significant formation of O-Boc products or other side products like oxazolidinones.

For molecules with two amine groups, such as a diamine, achieving mono-Boc protection requires careful control. One effective strategy involves the protonation of the diamine with one equivalent of acid. This creates an equilibrium mixture where the monoprotonated species is dominant. Since the ammonium (B1175870) group is not nucleophilic, the subsequent addition of one equivalent of Boc anhydride leads to the selective protection of the remaining free amine, yielding the mono-protected product in high yield without the need for extensive chromatography. researchgate.netresearchgate.net

Diversification of Synthetic Routes to Derivatives

The core 1,2-diamino-3-hydroxypropane structure of the target compound can be synthesized from versatile and readily available starting materials like epichlorohydrin (B41342) or glycidol (B123203) derivatives. These routes offer flexibility and allow for the introduction of various functional groups and protecting groups in a controlled manner.

Pathways from Epichlorohydrin or Glycidol Derivatives

Epichlorohydrin and glycidol are valuable three-carbon building blocks due to the reactivity of the epoxide ring, which can be opened by a variety of nucleophiles. A common strategy to construct the 1,2-diamino-3-propanol backbone involves a two-step nucleophilic substitution sequence.

One synthetic pathway begins with the protection of the hydroxyl group of glycidol, for instance, as a benzyl (B1604629) ether. This is followed by the regioselective ring-opening of the epoxide with a nitrogen nucleophile, such as sodium azide, which preferentially attacks the less sterically hindered terminal carbon. The resulting azido (B1232118) alcohol can then be converted to an azido mesylate or tosylate. Subsequent displacement of the leaving group with a second nitrogen nucleophile (e.g., a protected amine or another azide) followed by reduction of the azide(s) and deprotection steps yields the diamino alcohol backbone.

Alternatively, a route starting from epichlorohydrin can be employed. The reaction of epichlorohydrin with a large excess of ammonia can produce 1,3-diamino-2-propanol, though this often leads to mixtures and lower yields. wikipedia.org A more controlled approach involves the ring-opening of epichlorohydrin with a nucleophile to install one of the amino group precursors, followed by substitution of the chloride to install the second. researchgate.net

Interactive Table 2: Illustrative Synthetic Pathway from a Glycidol Derivative

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|

Sequential Protecting Group Introductions

The synthesis of complex molecules often necessitates the use of multiple, different protecting groups. This strategy, known as orthogonal protection, allows for the selective removal of one protecting group in the presence of others. For instance, in the synthesis of a derivative of this compound, one might need to differentiate the two amino groups for subsequent reactions.

After forming the diamino alcohol backbone, one amine can be selectively protected with a Boc group. The remaining free amine could then be protected with an orthogonal group, such as a benzyloxycarbonyl (Cbz) group. The Cbz group is stable to the acidic conditions used to remove the Boc group but can be cleaved under hydrogenolysis conditions (H₂/Pd). This orthogonal approach provides the synthetic utility to selectively deprotect and react each amine independently, enabling the synthesis of a wide array of complex derivatives.

Role As a Chiral Building Block in Advanced Organic Synthesis

Enantioselective Construction of Complex Carbon Frameworks

The defined stereochemistry of tert-Butyl (2-amino-3-hydroxypropyl)carbamate serves as a foundational element for introducing and controlling chirality in larger, more complex molecules. The spatial arrangement of its functional groups allows it to direct the stereochemical outcome of subsequent reactions, making it a valuable tool for building enantiomerically pure carbon skeletons.

The 1,2-amino alcohol motif within this compound is a precursor for the stereocontrolled synthesis of important heterocyclic structures, particularly oxazolidinones. organic-chemistry.org The intramolecular cyclization of carbamate (B1207046) derivatives derived from such amino alcohols proceeds via a mechanism where the original stereocenter dictates the stereochemistry of the newly formed ring.

For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the carbamate nitrogen leads to the formation of a 5-(aminomethyl)-1,3-oxazolidin-2-one ring. The stereochemistry at the C5 position of the resulting oxazolidinone is directly controlled by the stereocenter of the parent amino alcohol. This strategy is crucial in the synthesis of pharmacologically active agents where ring stereochemistry is critical for biological activity. google.comgoogle.com

Table 1: Stereocontrol in Oxazolidinone Formation

| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry | Significance |

|---|---|---|---|

| (R)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate | Intramolecular Cyclization | (R)-5-(Aminomethyl)-1,3-oxazolidin-2-one | Predictable transfer of chirality to the heterocyclic product. |

| (S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate | Intramolecular Cyclization | (S)-5-(Aminomethyl)-1,3-oxazolidin-2-one | Access to the enantiomeric series of the target heterocycle. |

The chiral backbone of this compound and its derivatives can effectively guide the stereochemical course of reactions at adjacent positions, leading to high diastereoselectivity. The existing stereocenter creates a sterically and electronically biased environment that favors the formation of one diastereomer over others.

This principle is evident in reactions such as palladium-catalyzed allylic C-H amination, where chiral substrates are used to generate syn-1,3-amino alcohol motifs. nih.gov The reaction proceeds through a chair-like transition state where the substituents of the chiral building block dictate the facial selectivity of the C-N bond formation, resulting in a high degree of diastereocontrol. nih.gov Similarly, in multicomponent Mannich reactions, the use of chiral components can lead to excellent diastereoselectivity in the formation of β-amino carbonyl compounds. nih.gov The chiral auxiliary, in this case, the backbone derived from the amino alcohol, directs the nucleophilic attack on the imine, controlling the formation of new stereocenters relative to the existing one.

Synthesis of Stereochemically Defined Amino Alcohol Derivatives

The compound serves as an excellent starting point for the synthesis of more complex, stereochemically defined amino alcohol derivatives. The differential protection of the amino groups allows for selective modification, enabling its incorporation into a wide array of target molecules.

The structural motif of this compound is found within various biologically active molecules, and its enantiopure forms are key intermediates in their synthesis. A notable example is its application in the synthesis of the anticonvulsant drug Lacosamide. A structurally analogous compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a pivotal intermediate in the synthesis of (R)-Lacosamide. google.com This highlights the utility of such chiral 1,2-diamino-3-propanol derivatives in constructing pharmaceutical agents.

Furthermore, the synthesis of lipophilic amino acid carbamate derivatives of antiviral nucleoside analogues, such as 3'-azido-3'-deoxythymidine (AZT), demonstrates the role of these building blocks in modifying existing drugs to improve their pharmacological profiles. nih.gov

Chiral amino alcohols are well-established precursors for the synthesis of high-performance chiral ligands used in asymmetric catalysis. rsc.org The 1,2-amino alcohol functionality can be readily converted into various ligand classes, such as phosphine (B1218219) ligands, which are crucial in transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net

A general synthetic route involves the conversion of the hydroxyl group of this compound into a good leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a phosphide (B1233454) source, such as potassium diphenylphosphide, yields an aminophosphine (B1255530) derivative after deprotection. rsc.org The resulting chiral aminophosphine can serve as a P,N-bidentate ligand, capable of coordinating to transition metals and inducing high enantioselectivity in catalytic transformations.

Table 2: Plausible Synthesis of a Chiral P,N-Ligand

| Step | Reactant | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | TsCl, Pyridine | Tosylated carbamate | Activation of the hydroxyl group. |

| 2 | Tosylated carbamate | KPPh2 | Boc-protected aminophosphine | Introduction of the phosphine moiety. |

| 3 | Boc-protected aminophosphine | TFA or HCl | Chiral aminophosphine ligand | Deprotection to yield the final ligand. |

Utilization in Scaffold Elaboration for Chemical Libraries

The development of chemical libraries for drug discovery and material science relies on molecular scaffolds that can be systematically functionalized. This compound is an ideal candidate for such a scaffold due to its three distinct functional groups. mdpi.com

The presence of a primary hydroxyl group, a primary amine, and a Boc-protected primary amine allows for orthogonal chemical transformations. The hydroxyl group can be modified through esterification or etherification, the free amine can undergo acylation or reductive amination, and the Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for further derivatization. This sequential and selective functionalization enables the generation of a diverse array of compounds from a single chiral core, which is a key strategy in combinatorial chemistry and the synthesis of focused chemical libraries. The ability to build complexity in a controlled, stepwise manner makes this compound a valuable starting point for exploring chemical space around a defined stereochemical core.

Generation of Structurally Diverse Chiral Scaffolds

The inherent functionality of this compound provides multiple reaction sites that can be chemoselectively addressed to generate a wide array of chiral scaffolds. The differential reactivity of the nucleophilic centers—the primary amine being more nucleophilic than the hydroxyl group and the Boc-protected amine being unreactive under many conditions—is key to its utility.

The primary amine can readily undergo a variety of transformations, including acylation, alkylation, sulfonylation, and reductive amination. These reactions allow for the introduction of a wide range of substituents, thereby increasing molecular diversity. For instance, reaction with various carboxylic acids or their activated derivatives leads to the formation of chiral amides, while reaction with aldehydes or ketones followed by reduction yields secondary or tertiary amines.

The hydroxyl group can be functionalized through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. This allows for the attachment of different molecular fragments or the formation of cyclic structures. The tert-butoxycarbonyl (Boc) protecting group on the other amine is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine for further derivatization.

This multi-faceted reactivity enables the synthesis of a variety of chiral scaffolds, including but not limited to:

Chiral 1,2-diamines: Deprotection of the Boc group yields a chiral 1,2-diamine, a privileged scaffold in asymmetric catalysis and medicinal chemistry.

Amino alcohols: The core structure is a valuable amino alcohol, a motif present in many natural products and pharmaceuticals.

Heterocyclic compounds: Intramolecular reactions between the functional groups, or with bifunctional reagents, can lead to the formation of chiral piperazines, morpholines, and other heterocyclic systems.

The strategic and sequential manipulation of the functional groups of this compound allows for a "build/couple/pair" approach, a cornerstone of diversity-oriented synthesis (DOS). nih.gov This strategy facilitates the efficient construction of complex and diverse molecular skeletons from a common starting material. cam.ac.uk

Table 1: Potential Reactions for Scaffold Diversification

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold |

|---|---|---|---|

| Primary Amine | Acylation | Acid chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes, Ketones (with reducing agents) | Secondary/Tertiary Amines | |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | |

| Hydroxyl Group | Esterification | Acid chlorides, Anhydrides | Esters |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ethers | |

| Boc-Protected Amine | Deprotection | Trifluoroacetic acid, HCl | Primary Amine |

Applications in Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.gov Chiral building blocks like this compound are highly valuable in this context as they allow for the creation of libraries of stereochemically defined molecules.

The trifunctional nature of this building block is particularly advantageous for combinatorial library synthesis. In a typical workflow, the compound can be attached to a solid support via one of its functional groups, for example, the hydroxyl group. The remaining two functional groups, the primary amine and the Boc-protected amine, can then be elaborated in a stepwise fashion using a split-and-pool synthesis strategy. nih.gov

For example, after immobilization on a solid support, the primary amine can be reacted with a diverse set of building blocks (e.g., a collection of different carboxylic acids). Following this, the Boc group can be removed, and the newly liberated amine can be reacted with a second set of diverse building blocks. This approach allows for the generation of a large library of compounds from a small number of starting materials.

The use of this compound in combinatorial synthesis offers several advantages:

Three-dimensional diversity: The chiral nature of the building block ensures that the resulting library members have well-defined three-dimensional structures, which is often crucial for biological activity.

Access to novel chemical space: The unique combination of functional groups allows for the creation of novel scaffolds that may not be accessible through other means.

Efficiency: The ability to perform multiple, orthogonal chemical transformations on a single building block streamlines the synthesis of complex libraries.

The principles of combinatorial chemistry, including parallel synthesis and diversity-oriented synthesis, are key to modern drug discovery and materials science. nih.gov The strategic use of versatile chiral building blocks such as this compound is central to the success of these approaches.

Table 2: Illustrative Combinatorial Library Synthesis Scheme

| Step | Reaction | Diversity Input | Result |

|---|---|---|---|

| 1 | Immobilization on solid support via hydroxyl group | - | Solid-supported building block |

| 2 | Acylation of the primary amine | Library of diverse carboxylic acids (R1-COOH) | Library of solid-supported amides |

| 3 | Deprotection of the Boc-protected amine | - | Library of solid-supported compounds with a free amine |

| 4 | Acylation of the newly freed amine | Library of diverse carboxylic acids (R2-COOH) | Library of solid-supported di-amides |

| 5 | Cleavage from solid support | - | Final library of diverse, chiral small molecules |

Application in Protecting Group Chemistry and Orthogonal Strategies

Strategic Use of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis. nih.govmasterorganicchemistry.com Its popularity stems from its ability to be easily introduced, its stability to a broad range of reagents and reaction conditions, and the facility with which it can be removed. masterorganicchemistry.com The Boc group is typically installed by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgjk-sci.com

The steric bulk of the Boc group can also be advantageous, influencing the stereochemical outcome of reactions at adjacent centers or directing reactions to other sites within a molecule. acsgcipr.org Furthermore, its presence can enhance the solubility of intermediates in organic solvents, aiding in purification and handling. acsgcipr.org

A key feature of the Boc group is its role in orthogonal protection strategies. organic-chemistry.org Orthogonality in protecting group chemistry refers to the ability to deprotect one functional group in the presence of another, different protecting group, by employing specific and non-interfering reaction conditions. researchgate.net This allows for the sequential and selective unmasking of reactive sites in a multifunctional compound.

The Boc group, being acid-labile, is orthogonal to base-labile protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, and to groups removable by hydrogenolysis, like the benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) groups. masterorganicchemistry.comfishersci.co.ukorganic-chemistry.org For instance, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine, leaving the Boc group intact. iris-biotech.de Conversely, the Boc group can be cleaved with an acid without affecting the Fmoc group. organic-chemistry.org

Similarly, the Boc group is stable under the conditions of catalytic hydrogenation used to remove benzyl-type protecting groups, which are commonly used for hydroxyl and amine protection. fishersci.co.uk This orthogonality is crucial in the synthesis of complex peptides and other polyfunctional molecules where precise control over the sequence of reactions is paramount. researchgate.netiris-biotech.de

Below is an interactive data table summarizing the compatibility of the Boc group with other common protecting groups, highlighting its utility in orthogonal strategies.

| Protecting Group | Typical Deprotection Reagent | Compatibility with Boc Group |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (base) | Orthogonal |

| Carbobenzyloxy (Cbz) | H₂/Pd (hydrogenolysis) | Orthogonal |

| Benzyl (Bn) | H₂/Pd (hydrogenolysis) | Orthogonal |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) | Generally Orthogonal |

| Acetyl (Ac) | Base (e.g., NaOMe) or Acid | Not fully orthogonal (can be cleaved by strong acid) |

| Trityl (Trt) | Mild Acid | Not fully orthogonal (can be cleaved by strong acid) |

The chemoselective protection of an amino group in a molecule containing other nucleophilic functional groups, such as hydroxyl groups, is a common challenge in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) allows for the efficient and selective N-protection of amines. organic-chemistry.org In the case of molecules like (2-amino-3-hydroxypropyl)carbamate, the amino group is more nucleophilic than the hydroxyl groups, allowing for preferential reaction with Boc₂O under controlled basic conditions to yield the N-Boc protected compound. wikipedia.org

Several methods have been developed to enhance the selectivity of N-Boc protection. For instance, conducting the reaction in aqueous media or using specific catalysts can favor the protection of the amine over other nucleophilic sites. wikipedia.org The choice of solvent and base can also play a critical role in achieving high selectivity. jk-sci.com

Deprotection Methodologies for the Boc Group

The removal of the Boc group is a critical step in many synthetic sequences. The ease and selectivity of its cleavage contribute significantly to its widespread use.

The most common method for the deprotection of Boc-protected amines is treatment with strong acids. wikipedia.orgfishersci.co.uk Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for this purpose. masterorganicchemistry.comjk-sci.comstackexchange.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. chemistrysteps.com

Hydrochloric acid (HCl) in a variety of organic solvents such as methanol (B129727), dioxane, or ethyl acetate (B1210297) is also widely employed for Boc deprotection. wikipedia.orgresearchgate.net The choice between TFA and HCl often depends on the substrate's sensitivity to the specific acid and the desired salt form of the resulting amine. stackexchange.com For example, 4 M HCl in dioxane is a common reagent for the rapid and efficient removal of the Boc group. researchgate.net

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by the addition of scavengers like anisole (B1667542) or thioanisole. wikipedia.org

The following table provides a summary of common acidic conditions for Boc deprotection.

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 1 M to 4 M HCl, room temperature |

| Phosphoric Acid | Aqueous solution | - |

| Sulfuric Acid | Toluene | - |

While acid-mediated cleavage is prevalent, the need for deprotection methods compatible with acid-sensitive functional groups has led to the development of non-acidic and milder protocols.

Thermal deprotection is one such method, where the Boc-protected compound is heated, sometimes in a high-boiling solvent like diphenyl ether, to induce cleavage. researchgate.net Another approach involves the use of Lewis acids, such as aluminum chloride (AlCl₃), which can selectively cleave the N-Boc group, even in the presence of other acid-sensitive protecting groups. wikipedia.org

Recently, novel methods employing reagents like oxalyl chloride in methanol have been reported for the mild and selective deprotection of Boc groups under neutral conditions. rsc.orgrsc.org This method has shown tolerance for a variety of functional groups that are often labile under traditional acidic conditions. rsc.org Additionally, catalyst-free deprotection using water at elevated temperatures has been explored as an environmentally friendly alternative. researchgate.net

In the synthesis of chiral molecules, particularly amino acids and their derivatives, it is crucial that the deprotection of the Boc group proceeds without causing racemization at adjacent stereocenters. Fortunately, the standard acid-mediated deprotection protocols for the Boc group are generally considered to be stereoconservative. organic-chemistry.org The mechanism of cleavage does not typically involve the abstraction of a proton from the chiral center, thus preserving its stereochemical integrity.

Research has focused on developing and validating deprotection methods that ensure high stereochemical fidelity. organic-chemistry.orgnih.gov The choice of acid, solvent, and reaction temperature can be optimized to minimize any potential for epimerization. For sensitive substrates, milder deprotection conditions are often preferred to further safeguard against any loss of optical purity.

Derivatization and Functionalization Strategies of Tert Butyl 2 Amino 3 Hydroxypropyl Carbamate

Modifications of the Free Amino Functionality

The primary amino group in tert-butyl (2-amino-3-hydroxypropyl)carbamate is a key site for nucleophilic attack, making it amenable to a wide range of chemical transformations. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the other nitrogen allows for orthogonal protection strategies, which are fundamental in multi-step syntheses. organic-chemistry.org

The formation of an amide bond is a cornerstone of peptide chemistry and the synthesis of peptidomimetics. The free amino group of this compound can be readily acylated by carboxylic acids to form stable amide linkages. This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity.

Common methods for activating carboxylic acids include:

Conversion to acyl chlorides or anhydrides: These highly reactive species readily react with the amine.

Use of coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are widely used to facilitate amide bond formation under mild conditions.

These amidation reactions are fundamental in constructing peptidomimetic structures where the modified amino alcohol core can mimic natural amino acid residues, potentially imparting unique conformational constraints or biological activities. A facile one-pot procedure for creating urea-linked peptidomimetics has been developed using Curtius rearrangement conditions, which avoids the need to isolate isocyanate intermediates. organic-chemistry.org

| Carboxylic Acid/Derivative | Coupling Conditions | Resulting Functional Group |

|---|---|---|

| Acetic Anhydride (B1165640) | Base (e.g., Triethylamine), DCM | N-acetyl amide |

| Benzoyl Chloride | Base (e.g., Pyridine), DCM | N-benzoyl amide |

| N-Cbz-glycine | EDC, HOBt, DMF | Peptide-like conjugate |

| Phenylacetic acid | DCC, DMAP, DCM | N-phenylacetyl amide |

Beyond amidation with amino acids, the primary amine can undergo acylation with a broader range of acylating agents. Alkylation of the amino group introduces alkyl substituents, which can significantly alter the molecule's steric and electronic properties.

Acylation: This is typically achieved using acyl halides or anhydrides in the presence of a non-nucleophilic base to scavenge the acid byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). The process for alkylating amino acids often occurs in an aqueous medium at a pH between 7 and 14. google.com

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Propionyl chloride | Triethylamine (B128534), CH₂Cl₂ | N-propionyl derivative |

| Acylation | Trifluoroacetic anhydride | Pyridine, 0 °C | N-trifluoroacetyl derivative |

| Alkylation (Reductive Amination) | Benzaldehyde, then NaBH(OAc)₃ | Dichloroethane (DCE) | N-benzyl derivative |

| Alkylation (Direct) | Methyl iodide | K₂CO₃, Acetonitrile (B52724) | N-methyl (potential over-alkylation) |

Urea (B33335) and thiourea (B124793) moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov The free amino group of this compound serves as a nucleophile for reaction with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives, respectively. nih.govresearchgate.net

The synthesis is typically a straightforward addition reaction performed in an aprotic solvent. analis.com.my Given the potential toxicity of isocyanates, alternative, safer methods have been developed. nih.gov These include the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI), which reacts with the amine to form a carbamoyl-imidazole intermediate that subsequently reacts with another amine. nih.govnih.gov Other methods involve the reaction of amines with carbamates or the use of carbon dioxide as a C1 building block. organic-chemistry.org

| Reagent | Solvent | Product |

|---|---|---|

| Phenyl isocyanate | Tetrahydrofuran (B95107) (THF) | N-phenyl urea derivative |

| Ethyl isothiocyanate | Acetonitrile | N-ethyl thiourea derivative |

| Cyclohexyl isocyanate | Dichloromethane (B109758) (DCM) | N-cyclohexyl urea derivative |

| Allyl isothiocyanate | Ethanol | N-allyl thiourea derivative |

Chemoselective and Regioselective Functionalization

The presence of both a primary amine and a secondary alcohol makes this compound a prime candidate for chemoselective functionalization. The differing nucleophilicity and reactivity of these groups allow for the selective modification of one group in the presence of the other, provided that appropriate reagents and conditions are chosen.

Selective Reactions at Primary vs. Secondary Functional Groups

N-Functionalization:

The primary amine is generally a stronger nucleophile than the secondary alcohol. Consequently, reactions with common electrophiles such as acyl chlorides, anhydrides, or isocyanates will preferentially occur at the nitrogen atom to form amides, carbamates, or ureas, respectively. This inherent difference in reactivity allows for highly selective N-acylation without the need for protecting the hydroxyl group. google.com The process typically involves reacting the amino alcohol with an acylating agent, often in the presence of a base to scavenge the acidic byproduct. google.comacs.org

O-Functionalization:

Achieving selective functionalization at the secondary alcohol in the presence of the more nucleophilic primary amine is more challenging and requires specific strategies. One of the most effective methods involves performing the reaction under strongly acidic conditions. nih.gov In the presence of an acid like trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid (MeSO₃H), the primary amine is protonated to form a non-nucleophilic ammonium salt. nih.gov This effectively "protects" the amine in situ, allowing the less reactive hydroxyl group to react with an acylating agent, such as an acyl chloride or anhydride, to form an ester. nih.gov This method is particularly useful for preparing O-acyl derivatives on a large scale without traditional protection-deprotection steps. nih.gov

Another strategy for O-acylation involves the use of specific metal ions, such as Cu(II), which can coordinate to both the amine and the alcohol, directing the acylation to the oxygen atom. acs.org This metal-directed approach can achieve high chemoselectivity for O-acylation even in aqueous environments. acs.org

| Desired Reaction | Functional Group | Reagent | Conditions | Rationale |

| N-Acylation | Primary Amine | Acyl Chloride or Anhydride | Aprotic solvent, mild base (e.g., Et₃N) | The primary amine is inherently more nucleophilic than the secondary alcohol, leading to preferential attack on the electrophile. acs.org |

| O-Acylation | Secondary Alcohol | Acyl Chloride or Anhydride | Strong acid (e.g., CF₃CO₂H, MeSO₃H) | The amine is protonated to a non-nucleophilic ammonium salt, allowing the alcohol to react selectively. nih.gov |

Tandem Reactions and One-Pot Syntheses

Tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For a multifunctional molecule like this compound, such strategies can be employed to streamline complex synthetic sequences.

One plausible one-pot strategy involves the sequential functionalization of the amine and hydroxyl groups. For instance, the primary amine could first undergo a reductive amination with an aldehyde. Following the formation of the secondary amine, an acylating agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can be added in the same pot to protect the newly formed secondary amine. nih.gov This tandem reductive amination/N-Boc protection sequence is highly efficient and prevents common side reactions like over-alkylation. nih.gov

Another example of a one-pot process could involve the initial N-acylation of the primary amine, followed by a change in reaction conditions (e.g., addition of a catalyst and a different electrophile) to induce O-functionalization of the hydroxyl group. While specific examples starting directly from this compound are not prevalent in the literature, the principles have been established with structurally similar amino alcohols. For example, procedures for the direct, one-pot transformation of 2-amino alcohols into N-tosyl aziridines involve the simultaneous tosylation of both the amine and the alcohol, followed by an in-situ cyclization promoted by the base. nih.gov

| Reaction Type | Description | Potential Application |

| Tandem Reductive Amination/N-Protection | The primary amine is first reacted with an aldehyde to form an imine, which is then reduced in situ to a secondary amine. A protecting group is subsequently added in the same pot. nih.gov | Efficient synthesis of N-alkylated, N-protected derivatives of the parent compound. |

| Sequential N- and O-Functionalization | The primary amine is first selectively acylated. Then, without isolation, a second reagent and catalyst are added to functionalize the hydroxyl group. | Streamlined synthesis of di-functionalized products, saving time and resources compared to a multi-step process. |

Mechanistic Studies of Reactions Involving Tert Butyl 2 Amino 3 Hydroxypropyl Carbamate

Elucidation of Reaction Pathways and Transition States

The reaction pathways of tert-butyl (2-amino-3-hydroxypropyl)carbamate are largely dictated by the interplay between its three key functional components: the primary amine, the secondary hydroxyl group, and the N-tert-butoxycarbonyl (Boc) protecting group.

Reactions involving the Boc group itself are well-characterized. The deprotection mechanism under acidic conditions proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by a fragmentation step that yields a stable tertiary carbocation (the tert-butyl cation), which subsequently deprotonates to form isobutene gas. total-synthesis.comchemistrysteps.com This process is a key step in many synthetic sequences where the amine needs to be unmasked for further reaction.

The presence of the adjacent hydroxyl and amine groups allows for intramolecular cyclization reactions. For instance, in related N-Boc protected amino diols, treatment with a base like sodium hydride can lead to the formation of cyclic products such as oxazolidinones. researchgate.net The reaction pathway is often under kinetic control, where the initial deprotonation of the most acidic proton (typically the hydroxyl group) leads to an intramolecular nucleophilic attack on the carbamate (B1207046) carbonyl. The transition state for this cyclization involves a five-membered ring structure, which is generally favored.

Furthermore, studies on N-Boc-protected aziridines, which can be derived from amino alcohols, show that intramolecular Lewis acid-catalyzed reactions can furnish oxazolidinones through a single regioisomeric pathway, proceeding with retention of configuration. researchgate.net This highlights a common reaction pathway for 1,2-amino alcohols where the Boc group participates directly in the transformation. In the context of Boc protection of primary amines, quantum mechanics calculations have identified a six-membered transition state when an alcohol is present as a solvent or catalyst. The alcohol bridges the two reactants through hydrogen bonds, thereby lowering the activation energy and accelerating the reaction. wuxibiology.com

Investigation of Stereochemical Outcomes and Enantioselectivity

As this compound is a chiral molecule, controlling the stereochemical outcome of its reactions is of paramount importance. The inherent chirality of the molecule can be exploited to direct the stereochemistry of subsequent transformations.

The investigation into stereochemical outcomes often focuses on achieving high diastereoselectivity or enantioselectivity. For example, in syntheses involving similar structural motifs, biocatalysis has proven effective. The use of a ketoreductase (KRED) enzyme accomplished a highly trans-diastereoselective reduction of a related β-amino ketone, achieving a diastereomeric ratio (dr) of approximately 98:2. nih.gov This demonstrates the potential for enzymatic methods to achieve high stereocontrol in reactions involving derivatives of this compound.

Reagent selection can also critically influence stereochemical outcomes. Studies on (2,3-anti)-3-amino-1,2-diols have shown that reaction with phosgene (B1210022) affords the expected cis-oxazolidinones. researchgate.net However, using diphosgene under the same conditions can lead to the formation of trans-oxazolidinones as well, indicating a more complex reaction mechanism or competing pathways influenced by the reagent's nature. researchgate.net Asymmetric syntheses of β-hydroxy γ-amino acids, which involve intermediates structurally similar to the target compound, utilize chiral auxiliaries or catalysts to achieve high enantioselectivity in aldol (B89426) reactions. nih.gov The stereochemical integrity is often maintained in subsequent steps, such as intramolecular cyclizations, which have been observed to proceed with high enantiomeric excess and retention of configuration. researchgate.net

| Reaction Type | Substrate Type | Catalyst/Reagent | Stereochemical Outcome | Diastereomeric/Enantiomeric Ratio |

| Biocatalytic Reduction | β-Amino Ketone | Ketoreductase (KRED) | trans-Diastereoselective | ~98:2 dr |

| Oxazolidinone Formation | (2,3-anti)-3-Amino-1,2-diol | Phosgene | cis-Oxazolidinone | Specific ratio not detailed |

| Oxazolidinone Formation | (2,3-anti)-3-Amino-1,2-diol | Diphosgene | cis and trans-Oxazolidinones | Specific ratio not detailed |

| Intramolecular Cyclization | N-Boc-aziridine aldehyde | HCl in dioxane | Retention of configuration | High enantiomeric excess |

Computational Chemistry Approaches to Reaction Understanding

Computational chemistry has become an indispensable tool for gaining a deeper understanding of the mechanisms of reactions involving this compound and related structures. Methods such as Density Functional Theory (DFT) provide detailed insights into molecular structures, transition states, and reaction energetics that are often difficult to probe experimentally.

DFT calculations have been successfully employed to optimize the molecular structures of Boc-protected amines and to calculate key properties. nih.gov Such studies can determine vibrational frequencies, Mulliken atomic charge distributions, and frontier molecular orbitals (FMOs). nih.gov The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the reactivity and stability of the molecule. nih.gov

A prominent example of computational chemistry clarifying a reaction mechanism is the study of the alcohol-catalyzed Boc protection of amines. wuxibiology.com Quantum mechanics (QM) calculations were used to model the reaction profile and identify the transition states. The calculations revealed that in the presence of methanol (B129727), a six-membered transition state is formed, stabilized by two additional hydrogen bonds between the alcohol, the amine, and the Boc anhydride (B1165640). wuxibiology.com This computational model successfully explained the experimentally observed rate enhancement and the lack of a similar effect for secondary amines. wuxibiology.com

Theoretical studies have also been applied to understand more complex transformations. The mechanism for the conversion of an oxazolidine (B1195125) to a tetrahydro-2H-1,3-oxazine, a reaction relevant to derivatives of amino alcohols, was investigated at the DFT level. researchgate.net These calculations helped to elucidate the proposed mechanism and rationalize the accelerating effect of polar solvents on the reaction. researchgate.net By modeling the energy landscape of the reaction, computational approaches can validate proposed pathways and predict the feasibility of different stereochemical outcomes, thus guiding synthetic efforts.

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of tert-Butyl (2-amino-3-hydroxypropyl)carbamate, confirming its molecular structure and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, expected chemical shifts for both ¹H and ¹³C NMR can be reliably predicted based on data from closely related structures, such as tert-butyl (2-hydroxyethyl)carbamate, tert-butyl (3-aminopropyl)carbamate, and N-Boc-L-serine derivatives. rsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The large tert-butyl group will produce a characteristic singlet peak, integrating to nine protons, typically in the upfield region around 1.4 ppm. rsc.org The protons of the propyl chain backbone (CH₂-CH-CH₂) will appear as multiplets due to spin-spin coupling. The chemical shifts of the protons attached to carbons bearing the hydroxyl, primary amine, and carbamate (B1207046) groups will be influenced by these electronegative substituents. The amine (-NH₂) and hydroxyl (-OH) protons often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The spectrum is expected to show eight distinct signals. The carbonyl carbon of the carbamate group will appear significantly downfield, typically around 156 ppm. rsc.org The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic shifts around 79-80 ppm and 28 ppm, respectively. rsc.orgchemicalbook.com The three carbons of the hydroxypropyl chain will have shifts that are influenced by the attached functional groups (-NH-Boc, -CH(OH), -CH₂NH₂).

Predicted NMR Data for this compound Data predicted based on analogous compounds. rsc.orgmdpi.comnih.gov

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| -C(CH₃ )₃ | ~1.4 (s, 9H) | ~28.3 |

| -C (CH₃)₃ | - | ~79.5 |

| -C =O | - | ~156.1 |

| -NH-CH₂ - | ~3.1-3.3 (m, 2H) | ~45-47 |

| -CH (OH)- | ~3.6-3.8 (m, 1H) | ~68-70 |

| -CH₂-NH₂ | ~2.7-2.9 (m, 2H) | ~52-54 |

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of the hydroxyl, amine, and carbamate moieties.

The most prominent features include a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H and N-H stretching vibrations from the hydroxyl and amine/amide groups. The presence of the carbamate group is confirmed by a strong absorption peak corresponding to the carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹. rsc.org Additionally, the N-H bending vibration of the carbamate and primary amine often appears around 1520-1640 cm⁻¹. C-O stretching vibrations associated with the carbamate and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ region. rsc.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |

| N-H (Amine/Amide) | Stretching | 3200-3500 (Medium) |

| C=O (Carbamate) | Stretching | 1680-1700 (Strong) |

| N-H (Amine/Amide) | Bending | 1520-1640 (Medium) |

| C-O (Carbamate/Alcohol) | Stretching | 1000-1300 (Strong) |

| C-N (Amine/Amide) | Stretching | 1180-1250 (Medium) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₁₈N₂O₃, corresponding to a monoisotopic mass of approximately 190.13 Da. uni.lu

Under soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 191.14. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ~213.12) and the potassium adduct [M+K]⁺ (m/z ~229.09), may also be observed. uni.lu

Compounds containing the tert-butoxycarbonyl (Boc) protecting group exhibit characteristic fragmentation pathways in tandem mass spectrometry (MS/MS). A primary fragmentation route involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group. This is often followed by the subsequent loss of carbon dioxide (CO₂, 44 Da), leading to a total neutral loss of 100 Da. Another common fragmentation involves the loss of the entire Boc group (101 Da). Analysis of these fragmentation patterns provides definitive confirmation of the carbamate structure.

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct / Fragment | Formula | Predicted m/z |

| Protonated Molecule | [M+H]⁺ | 191.13902 |

| Sodium Adduct | [M+Na]⁺ | 213.12096 |

| Potassium Adduct | [M+K]⁺ | 229.09490 |

| Fragment (Loss of C₄H₈) | [M+H - 56]⁺ | 135.08152 |

| Fragment (Loss of C₄H₈ + CO₂) | [M+H - 100]⁺ | 91.07597 |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile, polar compounds like this compound. A reverse-phase (RP) HPLC method is typically employed for this type of analysis.

A standard RP-HPLC setup would likely use a C18 stationary phase column. sielc.com The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of components with different polarities. Detection can be achieved using a UV detector if an appropriate chromophore is present, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, high-boiling point molecules like this compound. The presence of multiple polar functional groups (hydroxyl and two amines) leads to strong intermolecular hydrogen bonding, reducing the compound's volatility and causing poor peak shape (tailing) on standard GC columns. nih.gov Furthermore, the tert-butoxycarbonyl (Boc) group can be thermally labile and may degrade in the high temperatures of the GC injection port, leading to the formation of byproducts and inaccurate quantification. nih.gov

To overcome these challenges, derivatization is typically required prior to GC analysis. sigmaaldrich.com The active hydrogens on the amine and hydroxyl groups can be replaced with nonpolar moieties, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, using silylating reagents like MTBSTFA. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, allowing for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivatized product. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for verifying the success of asymmetric syntheses that produce chiral molecules like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the primary method for separating and quantifying the enantiomers of such compounds.

The separation mechanism relies on the formation of transient diastereomeric complexes between the solute enantiomers and a chiral selector, which is part of the stationary phase (CSP). nih.gov The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. google.com

For compounds like this compound, which contains polar amino and hydroxyl groups, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including amines and amino alcohols. researchgate.net Another class of effective CSPs are crown ethers, which are particularly well-suited for the enantioseparation of primary amines through the formation of inclusion complexes. nih.gov

In many cases, derivatization of the analyte is performed prior to chromatographic analysis to improve volatility (for GC) and enhance detection sensitivity. nih.gov The amino and hydroxyl groups can be converted to less polar derivatives, which often leads to better peak shape and resolution. researchgate.net For instance, N-acylation followed by esterification is a common strategy for amino alcohol analysis by GC. nih.gov

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| × 100

Below is a table summarizing typical conditions used for the chiral separation of similar amino alcohols, which would be applicable to this compound.

Table 1: Representative Chiral Chromatography Conditions for Amino Alcohol Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak® series) | Hexane/Isopropanol mixtures | UV/Fluorescence | researchgate.net |

| HPLC | Crown Ether-based (e.g., CROWNPAK®) | Perchloric acid solution | UV/MS | nih.gov |

Advanced Techniques for Stereochemical Analysis

Beyond chromatography, several spectroscopic techniques are employed to provide definitive information about the three-dimensional structure and absolute configuration of chiral molecules.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a fundamental property of chiral substances, measuring the extent to which a molecule rotates the plane of plane-polarized light. libretexts.org The specific rotation ([α]) is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). pressbooks.pub For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. libretexts.org This technique is invaluable for confirming the enantiomeric identity of a synthesized compound, provided that a literature value for the pure enantiomer is available for comparison. The analysis of flexible molecules like this compound can be complex, as the observed rotation is an average of the contributions from all populated conformations in solution. researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. While the carbamate group in this compound is a chromophore, detailed CD spectroscopic studies for this specific compound are not widely published. However, theoretical calculations combined with experimental measurements on analogous small, polar molecules have shown that solvent interactions significantly influence the CD spectra, making the interpretation complex but informative. researchgate.net

X-ray Crystallography of Derivatives

X-ray crystallography provides unambiguous proof of the absolute configuration and three-dimensional structure of a molecule in the solid state. To obtain suitable crystals for analysis, it is often necessary to derivatize the target compound. While the crystal structure for this compound itself is not readily found in the literature, the structure of the closely related derivative, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, has been reported. researchgate.net

This analysis confirms the S-configuration at the stereogenic center and details the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net Such data serves as a definitive reference for confirming the stereochemical outcome of a synthetic route.

Table 2: Crystallographic Data for (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.4369(3) |

| b (Å) | 9.4976(2) |

| c (Å) | 10.8153(3) |

| β (°) | 114.911(1) |

| Volume (ų) | 972.33(4) |

| Z | 4 |

Data sourced from reference researchgate.net.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

A significant thrust in modern synthetic chemistry is the development of processes that are more environmentally benign, safer, and efficient. Research into the synthesis of tert-Butyl (2-amino-3-hydroxypropyl)carbamate and related chiral amino alcohols is increasingly adopting green chemistry principles.

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The application of flow chemistry to the synthesis of carbamates can streamline multi-step sequences by "telescoping" reactions, which minimizes the need for isolation and purification of potentially unstable intermediates. nih.gov For a molecule like this compound, a flow process could involve the initial formation of an epoxide, followed by a ring-opening reaction with an ammonia (B1221849) source, and subsequent protection of the amino group in a continuous, automated sequence. This approach not only improves yield and purity but also significantly reduces reaction times and enhances process safety, particularly when handling hazardous reagents.

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk with accumulation of reactive intermediates and exotherms. | Enhanced safety due to small reaction volumes and superior temperature control. nih.gov |

| Scalability | Challenging to scale; requires large reactors and significant process redevelopment. | Easily scalable by extending reaction time or running parallel reactors ("scaling out"). nih.gov |

| Reaction Time | Often requires several hours to overnight for each step. | Significantly reduced residence times, often in the range of minutes. nih.gov |

| Process Control | Limited control over reaction parameters, leading to potential side products. | Precise control over temperature, pressure, and stoichiometry, improving selectivity. |

| Intermediate Handling | Requires isolation and purification of intermediates, increasing waste and exposure. | Allows for "reaction telescoping," eliminating intermediate isolation. nih.gov |

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Research is exploring solvent-free conditions for key synthetic steps, such as the diastereoselective coupling reactions used to form amino alcohol precursors. researchgate.net These reactions may be promoted by solid-supported bases or catalysts that minimize waste.

| Green Chemistry Principle | Application in Synthesis | Potential Impact |

|---|---|---|

| Waste Prevention | Use of recyclable catalysts and auxiliaries. researchgate.net | Reduces chemical waste and improves atom economy. |

| Safer Solvents & Auxiliaries | Development of solvent-free reaction conditions. researchgate.net | Minimizes environmental impact and worker exposure to hazardous substances. |

| Energy Efficiency | Flow chemistry allows for better heat integration and reduced energy consumption compared to heating/cooling large batch reactors. | Lowers the carbon footprint of the chemical synthesis. |

| Catalysis | Employing catalytic amounts of chiral directors instead of stoichiometric chiral auxiliaries. | Increases efficiency and reduces the amount of chiral material required. |

Exploration of Novel Catalytic Transformations

Beyond improving its synthesis, researchers are exploring new ways to use this compound as a reactant or precursor in advanced catalytic transformations.

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. researchgate.net Carbamate-protected amino compounds are frequently used as nucleophiles in organocatalytic reactions. orgsyn.org After deprotection of the tert-butoxycarbonyl (Boc) group, the primary amine of the resulting 2-amino-3-hydroxypropan-1-amine can be used in reactions like asymmetric Mannich or Michael additions. These transformations, catalyzed by chiral organocatalysts, would allow the molecule to be incorporated into more complex, stereochemically-rich structures with high enantioselectivity.

Modern synthetic chemistry has seen breakthroughs in the selective functionalization of C(sp³)–H bonds using transition metal catalysis. rsc.org This strategy allows for the direct modification of the carbon backbone of a molecule, bypassing the need for pre-functionalized starting materials. For this compound, metal-catalyzed C-H activation could enable the selective introduction of new functional groups at the propyl chain. The existing hydroxyl or carbamate (B1207046) groups could act as directing groups, guiding the catalyst to specific C-H bonds, thereby creating a diverse range of novel derivatives for screening in pharmaceutical or material science applications.

Integration with Advanced Materials Science Research

The bifunctional nature of this compound, possessing both a protected amine and a primary hydroxyl group, makes it an attractive monomer for the synthesis of advanced materials. After deprotection, the resulting diamino alcohol can be incorporated into polymers such as polyurethanes, polyamides, or polyureas. The presence of the hydroxyl group along the polymer backbone can impart specific properties, such as improved hydrophilicity, sites for further functionalization, or enhanced biodegradability. Its chirality can be used to create polymers with unique stereochemical structures, which could find applications in chiral separations, biomedical devices, or as scaffolds in tissue engineering.

| Polymer Type | Functional Groups Used | Potential Applications |

|---|---|---|

| Polyurethanes | Hydroxyl and Amino Groups | Biocompatible coatings, biodegradable foams, hydrogels. |

| Polyamides | Amino Groups (with dicarboxylic acids) | High-performance fibers, specialty engineering plastics with chiral properties. |

| Polyureas | Amino Groups (with diisocyanates) | Elastomers, adhesives, and coatings. |

| Functional Polyesters | Hydroxyl Group (ring-opening polymerization) | Drug delivery systems, resorbable surgical sutures. |

Design of Responsive Polymeric Materials

The development of "smart" polymers, which undergo conformational or chemical changes in response to environmental stimuli, represents a significant area of materials science. This compound is an attractive monomer for creating such responsive materials. Its bifunctional nature allows it to be incorporated into polymer chains, where its two functional groups can impart specific, controllable behaviors.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable during many polymerization reactions but can be readily removed under acidic conditions. This deprotection exposes a primary amine, which is pH-sensitive. In acidic environments, the amine becomes protonated (-NH3+), introducing positive charges along the polymer backbone. This charge repulsion can induce conformational changes, leading to polymer swelling or an increase in solubility. This mechanism is being explored for the design of pH-responsive hydrogels and drug-delivery systems that release their payload in the acidic microenvironments of tumors or specific cellular compartments.

The hydroxyl group provides an additional site for modification, allowing for the attachment of other functional moieties or the formation of crosslinked networks. nih.gov This makes the monomer suitable for creating complex, multi-responsive materials.

| Stimulus | Potential Application | Role of this compound |

| pH | Drug delivery, biosensors, smart hydrogels | Provides a latent primary amine (after Boc deprotection) that becomes protonated at low pH, altering polymer charge, solubility, and conformation. |

| Temperature | Thermoresponsive surfaces and gels | The hydroxyl group serves as a reactive handle to graft thermoresponsive polymers, creating materials that respond to both temperature and pH. |

| Biomolecules | Biocatalysis, affinity separation | The amine or hydroxyl group can be used to immobilize enzymes or other biomolecules, creating materials whose activity is modulated by the polymer's responsive behavior. |

Surface Modification and Bioconjugation in Nanotechnology

In nanotechnology, the ability to precisely control the surface chemistry of nanomaterials is critical for their application in medicine and diagnostics. sigmaaldrich.com this compound serves as an effective linker molecule for functionalizing the surfaces of nanoparticles (e.g., gold, silica, iron oxide) and preparing them for the attachment of biological molecules, a process known as bioconjugation. nih.gov

The typical strategy involves two steps. First, the hydroxyl group of the carbamate is used to covalently attach the molecule to the nanoparticle surface. This process creates a stable, functionalized surface where the Boc-protected amine is oriented outwards. Second, the Boc group is removed with acid, exposing a reactive primary amine. This terminal amine is a versatile chemical handle for covalently linking a wide range of biomolecules, such as antibodies, peptides, or nucleic acids, using well-established coupling chemistries like carbodiimide (B86325) (EDC) or N-hydroxysuccinimide (NHS) ester reactions. nih.govresearchgate.net This approach allows for the creation of highly specific, targeted nanoparticles for applications in bioimaging, diagnostics, and targeted therapy. sigmaaldrich.com

| Nanomaterial | Modification Strategy | Resulting Functionality | Application Area |

| Silica Nanoparticles | Anchoring via the hydroxyl group to surface silanols. | Creates a surface with a controlled density of protected amines, ready for deprotection and subsequent bioconjugation. | Targeted drug delivery, chromatography. |

| Gold Nanoparticles | Modification of the carbamate with a thiol linker, followed by attachment to the gold surface. | Provides a stable, biocompatible coating with exposed amines (after deprotection) for attaching targeting ligands. | Biosensors, medical imaging. |

| Quantum Dots | Ligand exchange reactions utilizing the hydroxyl group. | Enhances aqueous stability and provides specific sites for conjugating antibodies or peptides. | Cellular imaging, diagnostics. |

Harnessing Computational Tools for Rational Design and Prediction

Modern chemical research is increasingly augmented by computational tools that can predict molecular properties and reaction outcomes, saving significant time and resources. For a multifunctional molecule like this compound, these in silico methods are invaluable for designing new materials and synthetic pathways.

In Silico Prediction of Reactivity and Selectivity

Computational chemistry methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and predict their reactivity. mdpi.com For this compound, DFT calculations can determine the relative reactivity of the hydroxyl group versus the carbamate group under various conditions. By calculating the activation energies for different potential reactions, chemists can predict which part of the molecule will react preferentially with a given reagent. This predictive power is crucial for designing selective chemical transformations and minimizing unwanted side products, leading to more efficient and cleaner syntheses. mdpi.com Such studies can guide the rational selection of catalysts, solvents, and reaction conditions to achieve a desired chemical modification with high precision.

Machine Learning Approaches for Retrosynthesis and Scaffold Design

Furthermore, generative ML models are being developed for de novo scaffold design. These algorithms can use the carbamate's core structure as a starting point and generate novel molecular designs that are optimized for specific properties, such as binding to a biological target or possessing the desired physical characteristics for a new polymer. This accelerates the discovery and development of new functional molecules and materials built upon this versatile chemical scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.